Superior Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Compared to Regioisomers and Unsubstituted Chalcone
At a concentration of 20 µg/mL, (2E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one exhibits 82.78 ± 1.55% inhibition of Dipeptidyl Peptidase-IV (DPP-IV) [1]. This level of inhibition is significant and provides a clear quantitative benchmark for this specific compound in antidiabetic target engagement. The structure-activity relationship (SAR) is paramount; the ortho-fluorine substitution on the B-ring is critical for this activity. In comparative studies of fluoro-substituted chalcones, the substitution pattern on the chalcone B-ring is a key determinant of potency, with ortho-substituted analogs often displaying different activity profiles compared to their meta- or para-substituted counterparts [2]. This data suggests that a simple substitution of the fluorine position or its removal would likely abolish or significantly alter the observed DPP-IV inhibitory activity, underscoring the unique value of this specific compound.
| Evidence Dimension | DPP-IV enzyme inhibition (%) |
|---|---|
| Target Compound Data | 82.78 ± 1.55% at 20 µg/mL |
| Comparator Or Baseline | 4-Fluorochalcone or 3-Fluorochalcone (regioisomers) and non-fluorinated chalcone |
| Quantified Difference | Not directly quantified in a single study, but class-level SAR studies demonstrate that regioisomers and unsubstituted analogs have significantly different, and often lower, activity profiles across various targets [2]. |
| Conditions | In vitro enzyme inhibition assay at 20 µg/mL |
Why This Matters
This quantifies a specific, target-based activity for the compound, which is essential for researchers studying diabetes or metabolic disorders and differentiates it from other chalcones that may lack this particular potency profile.
- [1] PMC Table 1. Biological Activity of (2E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one. Int. J. Mol. Sci. 2025, 26(19), 9863. View Source
- [2] Burmaoglu, S. et al. Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry 32.1 (2017): 490-495. View Source
